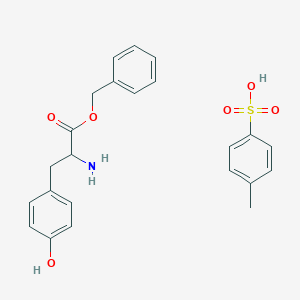
DL-Methionine ethyl ester hydrochloride
Descripción general
Descripción
DL-Methionine ethyl ester hydrochloride is a derivative of the essential amino acid methionine . It has a molecular weight of 213.73 . The IUPAC name for this compound is ethyl 2-amino-4-(methylsulfanyl)butanoate hydrochloride .
Molecular Structure Analysis
The molecular structure of DL-Methionine ethyl ester hydrochloride consists of a methionine backbone with an ethyl ester group and a hydrochloride moiety . The InChI code for this compound is 1S/C7H15NO2S.ClH/c1-3-10-7(9)6(8)4-5-11-2;/h6H,3-5,8H2,1-2H3;1H .
Chemical Reactions Analysis
Esters, including DL-Methionine ethyl ester hydrochloride, typically undergo reactions such as hydrolysis, where the ester bond is split with water. This reaction can be catalyzed by either an acid or a base .
Physical And Chemical Properties Analysis
DL-Methionine ethyl ester hydrochloride is a solid substance with a melting point of 72-75°C .
Aplicaciones Científicas De Investigación
Crystal Growth and Optical Resolution
DL-Methionine hydrochloride (DL-Met·HCl) has been studied for its applications in optical resolution and crystal growth. The research focused on purifying L-Met·HCl from supersaturated solutions of DL-Met·HCl. Factors like nucleation thresholds and crystal growth rates were key in modeling the preferential crystallization process. This study is significant in understanding the crystal growth dynamics and purification of specific enantiomers from methionine hydrochloride solutions (Srimahaprom & Flood, 2013).
Transport Mechanism in Intestinal Absorption
DL-Methionine hydroxy analogue (DL-HMB) has been characterized for its transport across the apical membrane of Caco-2 cells, revealing insights into the intestinal absorption mechanism of this methionine source. The study found that DL-HMB transport induces a significant decrease in intracellular pH and was inhibited by various substances, suggesting a cooperation between H+-dependent DL-HMB transport and NHE3 activity. This research contributes to understanding the metabolic pathways of methionine sources in intestinal cells (Martín-Venegas et al., 2007).
Novel Cyclopolymer and Corrosion Inhibition
A novel monomer derived from methionine ethyl ester, upon treatment with various agents, leads to the creation of cyclopolymers with potential applications in corrosion inhibition. This novel polymer, containing residues of methionine, demonstrated high inhibition efficiency in protecting mild steel corrosion, showing a promising application in industrial corrosion protection (Al-Muallem et al., 2015).
Analytical Method for Methionine Determination
A gas chromatographic-mass spectrometric method was developed for the simultaneous determination of methionine and total homocysteine in human plasma. This method, involving purification and derivatization steps, is significant for measuring concentrations of methionine in biological samples, contributing to the analytical chemistry field (Shinohara et al., 2001).
Inhibitory Action in Corrosion
DL-Methionine has been researched for its inhibitory action on the corrosion of mild steel in hydrochloric acid solution. The studies suggest that DL-Methionine acts as a non-toxic, biodegradable, and environmentally friendly corrosion inhibitor, making it a viable option for industrial applications (Singh, 2021).
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 2-amino-4-methylsulfanylbutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S.ClH/c1-3-10-7(9)6(8)4-5-11-2;/h6H,3-5,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWCQEUBJAIORR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCSC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DL-Methionine ethyl ester hydrochloride | |
CAS RN |
6297-53-6, 2899-36-7, 7512-43-8 | |
| Record name | Methionine, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6297-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Methionine, hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401317 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC401038 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401038 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6297-53-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46033 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl DL-methionate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.975 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















